Dichotomous T-Cell Reactivity: Donor-Specific Preferential Response to Survivin 96-104 vs. 95-104 Epitopes
In a head-to-head comparison using IFN-γ ELISPOT assays with T-cell lines raised from 13 HLA-A*02:01+ normal donors, the modified Survivin 96-104 peptide (LMLGEFLKL) and the modified Survivin 95-104 decamer (ELMLGEFLKL) induced peptide-specific T-cell responses in 11 of 13 donors (85% response rate) [1]. Critically, for any given responsive donor, one altered peptide elicited a response at least 3-fold superior to the other (range: 3-fold to >10-fold difference in IFN-γ spot-forming cells per 10⁶ cells), with donors segregating into distinct 96-104-preferring and 95-104-preferring subgroups [1]. The native Survivin-3A (96-104) peptide (LTLGEFLKL) is the endogenously processed counterpart against which these modified-peptide-induced T cells must demonstrate cross-reactivity for therapeutic relevance; T cells raised against modified peptides showed cross-recognition of native LTLGEFLKL-pulsed targets in CTL assays [1]. This donor-specific dichotomy means that exclusive use of the 95-104 decamer or the 96-104 nonamer will miss reactive individuals, directly necessitating procurement of both epitope reagents for comprehensive immunomonitoring panels [2].
| Evidence Dimension | IFN-γ ELISPOT response magnitude (spot-forming cells per 10⁶ T cells) – donor-specific differential reactivity to 96-104 vs. 95-104 epitope variants |
|---|---|
| Target Compound Data | Survivin 96-104 (LMLGEFLKL) elicited dominant responses in 5 of 11 responsive donors; representative donor ND73: 5,500 spots/10⁶ cells; donor ND203: 3,530 spots/10⁶ cells |
| Comparator Or Baseline | Survivin 95-104m (ELMLGEFLKL) elicited dominant responses in 6 of 11 responsive donors; representative donor ND73: 1,350 spots/10⁶ cells; donor ND203: 1,175 spots/10⁶ cells |
| Quantified Difference | ≥3-fold difference in spot counts between the two peptides within each donor; donor-specific dominance pattern (e.g., ND73: 5,500 vs. 1,350, a 4.1-fold difference; ND105: 11,365 vs. 2,495, a 4.6-fold difference for 95-104m-preferring donors) |
| Conditions | T-cell lines from HLA-A*02:01+ normal donors after 3 rounds of in vitro stimulation with peptide-pulsed autologous APC (20 µM peptide), IFN-γ ELISPOT readout |
Why This Matters
Procurement of only one epitope variant will fail to detect or stimulate T-cell responses in a substantial fraction of the HLA-A*02:01+ population, introducing systematic false-negatives in immunomonitoring and reducing vaccine coverage breadth.
- [1] Bernatchez C, Zhu K, Li Y, Andersson BS, Molldrem JJ. Altered decamer and nonamer from an HLA-A0201-restricted epitope of Survivin differentially stimulate T-cell responses in different individuals. Vaccine. 2011;29(16):3021-3030. doi:10.1016/j.vaccine.2011.01.115 (Table 1, Figure 2). View Source
- [2] Andersen MH, Svane IM, Becker JC, Straten PT. The universal character of the tumor-associated antigen survivin. Clin Cancer Res. 2007;13(20):5991-5994. doi:10.1158/1078-0432.CCR-07-0686 View Source
